2-Phenoxy-1,3-thiazol-5-amine is a heterocyclic compound characterized by the presence of a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. It is classified as an amine and a thiazole derivative, contributing to its diverse reactivity and functionality.
The synthesis of 2-Phenoxy-1,3-thiazol-5-amine typically employs the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea or thioamides. A common example includes the reaction of 2-bromoacetophenone with thiourea in the presence of a base to yield the desired thiazole derivative.
Other methods for synthesizing thiazole derivatives have been explored, including:
The molecular formula of 2-Phenoxy-1,3-thiazol-5-amine is with a molecular weight of 192.24 g/mol.
Property | Data |
---|---|
IUPAC Name | 2-phenoxy-1,3-thiazol-5-amine |
InChI | InChI=1S/C9H8N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key | YLRMGIRCEOPVRQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(S2)N |
2-Phenoxy-1,3-thiazol-5-amine can undergo various chemical transformations:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogens, alkyl halides | Varies based on nucleophile |
The mechanism of action for 2-Phenoxy-1,3-thiazol-5-amine involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways depend on the target molecules and the structural characteristics of the compound .
The compound exhibits typical properties associated with heterocycles:
Key chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and confirm its purity during synthesis.
2-Phenoxy-1,3-thiazol-5-amine has diverse applications in scientific research:
The compound's multifaceted nature makes it a valuable subject for ongoing research in both academic and industrial contexts.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry since the early 20th century. Its significance emerged with the discovery of sulfathiazole in 1940, a groundbreaking antibacterial agent that validated thiazole’s therapeutic potential [3] [6]. Over subsequent decades, thiazole derivatives became integral to antibiotic development, particularly in β-lactam cephalosporins. For instance, cefazolin (1970s) and ceftriaxone (1982) incorporated thiazole or aminothiazole moieties to enhance Gram-negative bacterial coverage and resistance to β-lactamases [1] [6]. The structural evolution continued with non-β-lactam classes, such as the oxazolidinone antibiotic linezolid (2000), where a 1,3-oxazolidine ring demonstrated the scaffold’s adaptability [1].
The specific derivative 2-Phenoxy-1,3-thiazol-5-amine represents a strategic advancement in this lineage. By introducing a phenoxy group at C2 and an amine at C5, chemists created a hybrid scaffold combining the metabolic stability of thiazoles with the pharmacophoric versatility of aryl ethers. This modification emerged prominently in early 2000s antimicrobial research, aiming to overcome multidrug-resistant pathogens [5] [6]. Key synthetic routes, such as Hantzsch thiazole synthesis and nucleophilic aromatic substitution, enabled efficient access to this compound for structure-activity relationship (SAR) studies [2] [8].
Table 1: Historical Milestones of Thiazole-Containing Antibiotics
FDA Approval Year | Compound | Class | Thiazole Role |
---|---|---|---|
1940 | Sulfathiazole | Sulfonamide antibiotic | Core scaffold |
1982 | Ceftriaxone | 3rd-gen cephalosporin | 1,3-Thiazole side chain |
1986 | Aztreonam | Monobactam | 1,3-Thiazole moiety |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine pharmacophore |
2019 | Cefiderocol | Siderophore cephalosporin | Thiazole integration |
2-Phenoxy-1,3-thiazol-5-amine exemplifies a privileged scaffold—a molecular framework capable of interacting with diverse biological targets through strategic substitutions. Its "privileged" status arises from three key features:
Recent studies highlight scaffold derivatization via Kabachnik–Fields reactions, generating α-aminophosphonates with broad-spectrum activity against Candida spp. and Gram-negative bacteria [7]. Computational analyses confirm that electron-donating groups (e.g., -OH, -OCH₃) on the phenoxy ring augment binding affinity to bacterial efflux pump proteins, reducing resistance development [7] [8].
Table 2: Structure-Activity Relationships (SAR) of 2-Phenoxy-1,3-thiazol-5-amine Derivatives
Derivative Class | Key Substitutions | Biological Activity | Potency (MIC/IC₅₀) |
---|---|---|---|
Quinolone hybrids | Ciprofloxacin at C5-amine | Anti-MRSA, DNA gyrase inhibition | MIC = 0.046 μM (vs 0.78 μM for ciprofloxacin) |
Coumarylthiazoles | Coumarin at phenoxy ring | Antifungal (C. albicans) | MIC = 0.25 μg/mL |
α-Aminophosphonates | Diethyl phosphonate at C5-amine | Antibacterial (E. coli, S. aureus) | MIC = 4–16 μg/mL |
Schiff bases | 4-Hydroxybenzylidene at C5-amine | Antitubercular (M. tuberculosis) | MIC = 1.9 μg/mL |
The scaffold’s dual utility in combating antimicrobial resistance (AMR) and oncology stems from its mechanistically divergent target modulation.
Antimicrobial Applications:
Oncological Targeting:
Table 3: Dual Targeting of Antimicrobial and Oncological Pathways
Scaffold Derivative | Primary Target | Biological Effect | Potency |
---|---|---|---|
Compound 3e | Bacterial cell wall synthesis | Growth inhibition (Gram-positive bacteria) | MIC = 31.25 μg/mL |
Ciprofloxacin-hybrid | DNA gyrase + Topoisomerase IV | Anti-MRSA biofilm disruption | MIC = 0.046 μM |
Compound 4 | VEGFR-2 kinase domain | MCF-7 apoptosis & G1 arrest | IC₅₀ = 0.093 μM |
BF1 | p300/HDAC | Glioblastoma growth suppression | IC₅₀ = 2.7 μM |
The scaffold’s unique ability to address WHO priority pathogens (e.g., carbapenem-resistant Acinetobacter) while concurrently targeting angiogenesis kinases positions it as a versatile template for future multidrug resistance (MDR)-responsive therapeutics [1] [8].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7